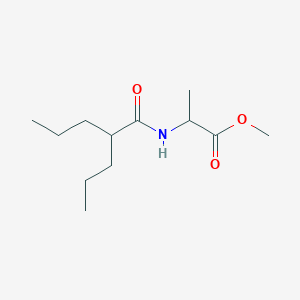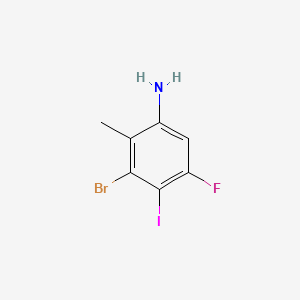![molecular formula C12H15BrN2O B13887170 4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the bromo and dimethylamino groups in the structure of this compound makes it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one typically involves the following steps:
Dimethylaminoethylation: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction. This can be done by reacting the brominated intermediate with dimethylamine in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.
科学研究应用
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects, such as anticancer or antimicrobial agents.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the bromo group can facilitate interactions through halogen bonding.
相似化合物的比较
Similar Compounds
4-Bromo-2-[2-(methylamino)ethyl]-3H-isoindol-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
4-Chloro-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one: Similar structure but with a chloro group instead of a bromo group.
2-[2-(Dimethylamino)ethyl]-3H-isoindol-1-one: Lacks the bromo group.
Uniqueness
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one is unique due to the presence of both the bromo and dimethylamino groups, which confer distinct reactivity and binding properties. The bromo group can participate in halogen bonding and substitution reactions, while the dimethylamino group can enhance solubility and binding affinity.
属性
分子式 |
C12H15BrN2O |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15BrN2O/c1-14(2)6-7-15-8-10-9(12(15)16)4-3-5-11(10)13/h3-5H,6-8H2,1-2H3 |
InChI 键 |
ALZVNUSUEDIBEQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1CC2=C(C1=O)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


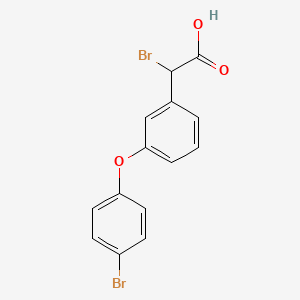
![Tert-butyl 2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B13887094.png)
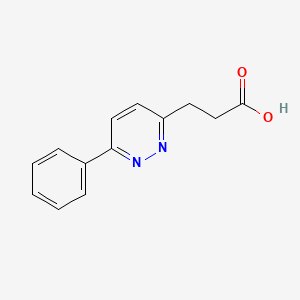
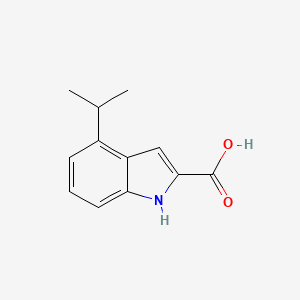
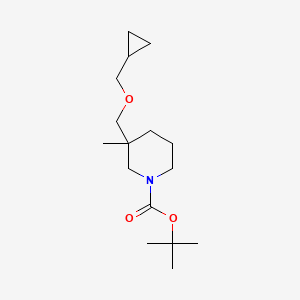

![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
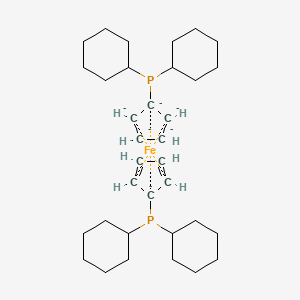
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
